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4-Chloro-5-methoxypyridin-3-OL
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Overview
Description
4-Chloro-5-methoxypyridin-3-OL is a chemical compound with the molecular formula C6H6ClNO2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-methoxypyridin-3-OL can be achieved through several methods. One common approach involves the chlorination of 5-methoxypyridin-3-OL. This reaction typically requires the use of chlorine or sulfuryl chloride as the chlorinating agent . The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired position on the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-methoxypyridin-3-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it to 4-chloro-5-methoxypyridin-3-amine.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: 4-Chloro-5-methoxypyridin-3-amine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
4-Chloro-5-methoxypyridin-3-OL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-5-methoxypyridin-3-OL involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5-methoxypyridin-3-amine: Similar in structure but with an amine group instead of a hydroxyl group.
3-Chloro-5-methoxypyridine: Lacks the hydroxyl group present in 4-Chloro-5-methoxypyridin-3-OL.
2-Chloro-5-methoxypyridine: Chlorine atom is positioned differently on the pyridine ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Biological Activity
4-Chloro-5-methoxypyridin-3-OL is an organic compound characterized by a unique structural arrangement that includes a pyridine ring with chlorine and methoxy substituents. Its molecular formula is C7H7ClN2O, and it has a molecular weight of approximately 159.57 g/mol. The compound has garnered attention in medicinal chemistry due to its potential therapeutic properties, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
The presence of the chlorine atom at the fourth position and the methoxy group at the fifth position enhances the compound's reactivity and interaction with biological targets. These functional groups are crucial for its biological activity, influencing binding affinities and mechanisms of action.
Property | Value |
---|---|
Molecular Formula | C7H7ClN2O |
Molecular Weight | 159.57 g/mol |
Functional Groups | Chlorine, Methoxy |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for further pharmacological evaluation. The mechanism of action often involves the modulation of enzyme activities critical for bacterial survival.
Anticancer Effects
In addition to its antimicrobial properties, this compound has been explored for its anticancer potential. Studies have demonstrated that the compound can induce apoptosis in cancer cell lines, suggesting its role as a potential chemotherapeutic agent. The specific pathways through which it exerts these effects are under ongoing investigation.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within cells. Computational modeling studies have provided insights into its binding affinities with various biological targets, which is essential for elucidating its pharmacological profile.
Case Studies
- Antimicrobial Activity : A study conducted on the efficacy of this compound against Gram-positive and Gram-negative bacteria revealed notable inhibition zones, indicating strong antibacterial effects.
- Cancer Cell Line Studies : In vitro assays demonstrated that treatment with this compound resulted in significant reductions in cell viability in several cancer cell lines, including breast and lung cancer models.
Synthesis and Purification
The synthesis of this compound can be achieved through various methods, including continuous flow processes that optimize yield and purity. Advanced purification techniques such as recrystallization and chromatography are commonly employed to obtain high-purity samples suitable for biological testing.
Comparative Analysis with Related Compounds
The structural similarities between this compound and other pyridine derivatives highlight its unique properties:
Compound Name | Structural Features | Unique Properties |
---|---|---|
6-Chloro-5-methoxypyridin-3-OL | Chlorine at position 6 | Different substitution pattern affecting reactivity |
5-Chloro-2-methoxypyridin-3-OL | Chlorine at position 5 | Varies in biological activity |
4-Chloropyridine | Chlorine at position 4 | Primarily used in synthesis; less bioactive |
5-Methoxypyridine | Methoxy at position 5 | Exhibits distinct pharmacological profiles |
Properties
Molecular Formula |
C6H6ClNO2 |
---|---|
Molecular Weight |
159.57 g/mol |
IUPAC Name |
4-chloro-5-methoxypyridin-3-ol |
InChI |
InChI=1S/C6H6ClNO2/c1-10-5-3-8-2-4(9)6(5)7/h2-3,9H,1H3 |
InChI Key |
ODOPDTWAMUIJRW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CN=C1)O)Cl |
Origin of Product |
United States |
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